molecular formula C15H13N3O B1424928 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one CAS No. 1255147-23-9

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Cat. No.: B1424928
CAS No.: 1255147-23-9
M. Wt: 251.28 g/mol
InChI Key: LQVNYLIPONIZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one (CAS 1255147-23-9) is a high-purity chemical compound supplied for research and development purposes. This benzotriazinone derivative is part of a class of heterocyclic compounds that are emerging as a privileged scaffold in medicinal chemistry due to their diverse biological activities . Researchers are exploring these compounds for various applications, including as inhibitors for metabolic enzymes . Specifically, structural analogs of this compound have demonstrated significant potential as alpha-glucosidase inhibitors for antidiabetic research, with some benzotriazinone derivatives showing greater potency than the standard drug acarbose in in vitro studies . Furthermore, the 1,2,4-benzotriazin-3(2H)-one core structure is of interest in the development of novel nematicides, with research indicating that certain derivatives can exhibit inhibitory activity against organisms like Meloidogyne incognita . The compound can be synthesized using advanced, mild methods such as one-pot diazotisation-cyclisation reactions or innovative photochemical flow processes , which allow for better control and higher yields. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or personal use. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-6-12(7-4-10)18-15(19)16-13-8-5-11(2)9-14(13)17-18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVNYLIPONIZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with methyl anthranilate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzotriazinone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the triazine core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted triazines.

Scientific Research Applications

Medicinal Chemistry

7-Methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzotriazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the methylphenyl group may enhance these effects by increasing lipophilicity and cellular uptake .
  • Antimicrobial Properties : Research indicates that benzotriazine derivatives can possess antimicrobial activity. This compound's structure may allow it to interact with microbial enzymes or cell membranes, disrupting their function .

Photostabilizers

The compound serves as a photostabilizer in plastics and polymers. Its ability to absorb UV light and prevent degradation of materials makes it valuable in the development of long-lasting products. This application is particularly relevant in the manufacturing of outdoor materials exposed to sunlight .

Chemical Synthesis

Due to its unique structure, this compound can act as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityCancer Cell LinesDemonstrated significant cytotoxic effects against breast and lung cancer cells .
Photostabilization ResearchPolymer IndustryEnhanced UV resistance in polyethylene films when incorporated at low concentrations .
Synthesis of DerivativesOrganic ChemistrySuccessfully synthesized new derivatives with improved biological activity profiles .

Mechanism of Action

The mechanism of action of 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the benzotriazinone core critically impact physical and electronic properties. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features CAS Number
Target Compound C₁₅H₁₃N₃O 7-Me, 2-(4-MePh) 251.29 Electron-donating methyl groups 1255147-23-9
4,6-Dihydro-6-imino-2-(4-MePh)-analog C₁₄H₁₂N₄O 6-imino, 2-(4-MePh) 252.27 Imino group introduces basicity 75953-60-5
1-Ph-3-CF₃-benzotriazin-7-one (221c) C₁₄H₈F₃N₃O 1-Ph, 3-CF₃ 291.23 Electron-withdrawing CF₃ group N/A
3-Ph-1-Pyrid-2-yl-benzotriazin-7-one (221d) C₁₇H₁₂N₄O 3-Ph, 1-Pyrid-2-yl 288.30 Aromatic N-heterocycle N/A
2-(4-NMe₂Ph)-7-CF₃-analog C₁₇H₁₄F₃N₃O 2-(4-(NMe₂)Ph), 7-CF₃ 333.31 Strong electron-donating NMe₂ N/A

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target compound’s methyl groups enhance lipophilicity compared to analogs with electron-withdrawing groups (e.g., CF₃ in 221c), which may increase polarity and reduce solubility in non-polar solvents .
  • Aromatic vs.
  • Imino Group Effects: The imino-substituted analog (CAS: 75953-60-5) may exhibit tautomerism or enhanced basicity due to the NH group .

Electronic and Spectral Properties

  • Singlet State Density : Compounds 221c and 221d exhibit distinct singlet state energies (calculated via RB3LYP/6-31G(d)), with the CF₃ group in 221c likely reducing electron density at the core compared to the target compound’s methyl groups .
  • Spectroscopy : While NMR/IR data for the target compound are unavailable, analogs like 221c show characteristic C=O stretches (~1,690 cm⁻¹) and aromatic proton signals, suggesting similar features for the target .

Biological Activity

7-Methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is a synthetic organic compound belonging to the benzotriazine family. Its unique structure, characterized by a fused triazine and benzene ring with specific substituents, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂N₄O. The compound features a methyl group at the 7-position and a para-methylphenyl group at the 2-position of the benzotriazine ring, enhancing its lipophilicity and reactivity.

PropertyValue
Molecular Weight251.28 g/mol
CAS Number1255147-23-9
PurityMin. 95%

Biological Activity

Research indicates that compounds within the benzotriazine class exhibit various biological activities. Specifically, this compound has shown potential as an inhibitor of GPR139, a G protein-coupled receptor implicated in metabolic disorders. This suggests its possible applications in managing conditions such as obesity and diabetes.

  • GPR139 Inhibition : The compound's interaction with GPR139 may influence metabolic pathways, making it a candidate for further exploration in metabolic disorder treatments.
  • α-Glucosidase Inhibition : Related derivatives have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help in managing postprandial blood glucose levels in diabetic patients.

Case Studies and Research Findings

Several studies have explored the biological activity of benzotriazine derivatives, including this compound:

  • Study on GPR139 : A recent investigation evaluated the binding affinity of various benzotriazine derivatives to GPR139. The study found that modifications at the 2-position significantly impacted binding efficacy and biological activity.
  • Inhibition of α-Glucosidase : Another study reported that certain analogs of benzotriazines exhibited strong inhibition of α-glucosidase activity in vitro. The results indicated that structural modifications could enhance inhibitory potency against this enzyme.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds to highlight structural influences on efficacy:

Compound NameStructural FeaturesUnique Properties
1,2,3-Benzotriazin-4(3H)-oneBasic benzotriazine structureExhibits different biological activities
7-Methoxybenzotriazine derivativesMethoxy group additionEnhanced solubility and altered bioactivity
4-Oxo-1,2,3-benzotriazineOxo group at different positionsPotentially different reactivity profiles

This table illustrates how minor modifications can lead to significant differences in function and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, and how can purity be validated?

  • Methodology :

  • Synthetic Optimization : Use cyclocondensation reactions with substituted phenylhydrazines and carbonyl precursors. For example, analogous benzotriazine derivatives are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMF) under nitrogen .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and confirm via melting point consistency (e.g., ±1°C deviation indicates impurities) .
  • Structural Confirmation : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and absence of tautomeric forms. Compare spectral data with structurally similar compounds (e.g., 4-acetyl-2-ethyl-1,4-benzoxazin-3-one, δ 2.35 ppm for methyl groups) .

Q. How can researchers distinguish between tautomeric forms of 1,2,4-benzotriazin-3(2H)-one derivatives during structural analysis?

  • Methodology :

  • Dynamic NMR : Monitor temperature-dependent chemical shift changes in DMSO-d6_6 to detect tautomeric equilibria (e.g., keto-enol shifts) .
  • X-ray Crystallography : Resolve crystal structures to confirm dominant tautomeric forms, as seen in analogous benzothiazinone derivatives (e.g., bond lengths of C=O vs. C–OH) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for benzotriazinone analogs?

  • Methodology :

  • Kinetic Assay Standardization : For enzyme inhibition studies (e.g., viral proteases), use fixed substrate concentrations and IC50_{50} values derived from dose-response curves. For example, compound 7n showed IC50_{50} = 3.75 µM against DENV2 protease via competitive inhibition kinetics .
  • Meta-Analysis : Cross-reference bioactivity datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers caused by assay variability (e.g., cell-line specificity) .

Q. How can molecular modeling improve the design of benzotriazinone derivatives with enhanced target selectivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses in viral protease active sites (e.g., NS2B/NS3). Validate with MD simulations to assess stability of hydrogen bonds (e.g., 7n’s interaction with His51) .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to prioritize synthetic targets .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodology :

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., ring-opened amides) .
  • Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis, critical for in vivo efficacy .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Methodology :

  • Force Field Calibration : Re-optimize docking parameters using crystallographic data (e.g., RMSD < 2.0 Å for ligand poses) .
  • Experimental Replication : Synthesize and test computational "false positives" to validate model accuracy .

Q. What statistical methods are appropriate for analyzing dose-response relationships in benzotriazinone bioassays?

  • Methodology :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50_{50}, Hill slope, and maximal efficacy .
  • Error Propagation Analysis : Report confidence intervals (e.g., 95%) for IC50_{50} values to account for assay variability .

Structural and Functional Insights

Q. How do substituent modifications at the 4-methylphenyl group influence the compound’s electronic properties?

  • Methodology :

  • DFT Calculations : Compute HOMO-LUMO gaps (Gaussian 09) to predict redox behavior. For example, electron-withdrawing groups lower LUMO energy, enhancing electrophilic reactivity .
  • Cyclic Voltammetry : Experimentally validate redox potentials in acetonitrile (e.g., E1/2_{1/2} vs. Ag/AgCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
Reactant of Route 2
7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.